2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-14-10-17-19(21(28)27(14)8-3-7-26-9-6-25-13-26)18(15-4-2-5-24-12-15)16(11-22)20(23)29-17/h2,4-6,9-10,12-13,18H,3,7-8,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATPFMRYQGIVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule recognized for its diverse biological activities. The structure features a pyrano-pyridine core, which is associated with various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
This compound possesses several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C23H22Cl2N4O4 |
| Molecular Weight | 489.3 g/mol |
| IUPAC Name | 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Functional Groups | Amine, carbonitrile, carbonyl, imidazole |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the imidazole ring is particularly significant as it has been associated with enhanced activity against various bacterial strains. For instance, derivatives of imidazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
In a comparative study of related compounds, the following minimum inhibitory concentration (MIC) values were observed:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2-amino derivative | 20–40 | Staphylococcus aureus |
| Imidazole-based hybrid | 40–70 | Escherichia coli |
These results suggest that the compound may possess similar or enhanced antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro against various cancer cell lines. Notably, it has shown moderate activity against ovarian carcinoma cell lines, with IC50 values indicating effective cytotoxicity at nanomolar concentrations . The mechanism of action may involve the inhibition of specific kinases or pathways critical for tumor growth and survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbonitrile and amine functionalities may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The imidazole component may facilitate binding to receptors associated with inflammation and cancer progression.
- DNA Interaction : Similar compounds have been shown to induce DNA damage through radical formation, leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological effects of structurally similar compounds:
- Study on Imidazole Derivatives : A review on imidazole derivatives indicated that modifications in their structure could lead to varying degrees of antibacterial and anticancer activities. This emphasizes the importance of structural optimization in drug design .
- Antitumor Activity Evaluation : In vitro assays demonstrated that related compounds exhibited significant cytotoxic effects on different cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Pharmacological Modulation :
- The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways related to central nervous system (CNS) disorders. This modulation can influence neurotransmitter release and receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.
- Antimicrobial Properties :
- Antitumor Activity :
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo | Similar pyrano-pyridine structure | Antitumor |
| 6-(1H-imidazol-1-yl)-4-(pyridin-3-yloxy)quinoline | Contains imidazole and pyridine | Antimicrobial |
| 2-amino-5-(pyridin-4-yloxy)-6-methylpyridine | Related heterocyclic structure | CNS activity |
This table highlights how variations in substitution patterns affect biological properties while maintaining a core structural similarity that contributes to unique pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo:
- CNS Disorders : A study demonstrated that derivatives of imidazole could significantly modulate neurotransmitter systems in animal models of anxiety, supporting the hypothesis that this compound may have similar effects .
- Antibacterial Activity : Research on related compounds showed promising results against Helicobacter pylori, indicating potential applications in treating gastric ulcers caused by this bacterium .
- Anticancer Research : Investigations into pyrano-pyridine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Comparison with Similar Compounds
Pyrano[3,2-c]pyridine Derivatives
- 2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (RN: 612049-25-9) Key Differences:
- Substituent at position 4: 2,3-dimethoxyphenyl (electron-donating groups) vs. pyridin-3-yl in the target compound.
Side chain at position 6: Pyridin-3-ylmethyl vs. 3-(imidazolyl)propyl.
- Impact : The dimethoxyphenyl group may enhance lipophilicity, while the imidazolylpropyl chain in the target compound could improve solubility and metal-binding capacity.
- 2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key Differences:
- Position 4: 4-hydroxyphenyl (polar, H-bond donor) vs. pyridin-3-yl (aromatic, H-bond acceptor).
Pyrano[2,3-c]pyrazole Derivatives
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) Core: Pyrano[2,3-c]pyrazole (vs. pyrano[3,2-c]pyridine in the target). Substituents: 2-Chlorophenyl (electron-withdrawing) and 3-methoxyphenyl. Physicochemical Data:
- Melting point: 170.7–171.2 °C.
- Yield: 80%.
- NMR : δ 11.49 (s, 1H, NH), 7.64–7.42 (m, aromatic protons).
Pyrrolo[1,2-c]imidazole Derivatives
- 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) Core: Pyrrolo[1,2-c]imidazole (vs. pyrano-pyridine). Substituents: Dual bromophenyl groups (high molecular weight, halogenated). Physicochemical Data:
- Melting point: 259–260°C (higher than pyrano-pyridines, likely due to bromine’s steric effects).
- Molecular weight: 559 (with Br isotopes).
Functional Group and Property Comparison
| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | Nitrile IR (cm⁻¹) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Pyrano[3,2-c]pyridine | Imidazolylpropyl, pyridin-3-yl | Not reported | Not reported | Flexible imidazole side chain |
| Pyrano[3,2-c]pyridine (5) | Pyrano[3,2-c]pyridine | 2,3-Dimethoxyphenyl, pyridinylmethyl | Not reported | Not reported | Lipophilic dimethoxy group |
| Pyrano[2,3-c]pyrazole (1) | Pyrano[2,3-c]pyrazole | Chlorophenyl, methoxyphenyl | 170–171 | Not reported | Electron-withdrawing Cl |
| Pyrroloimidazole (4) | Pyrrolo[1,2-c]imidazole | Bromophenyl, benzylideneamino | 259–260 | Not reported | High MW, halogenated |
| Pyrano[3,2-b]pyran (8) | Pyrano[3,2-b]pyran | 4-Chlorobenzyloxy, hydroxymethyl | 232–236 | 2191 | Hydroxymethyl enhances solubility |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-component reactions (MCRs) or stepwise protocols. For pyrano[3,2-c]pyridine derivatives, MCRs using aldehydes, malononitrile, and heterocyclic amines under catalytic conditions (e.g., ionic liquids like [Et₃NH][HSO₄]) are common . Solvent choice (ethanol/water mixtures) and temperature control (reflux at 80–100°C) are critical for optimizing yields. For example, pyrano[2,3-c]pyrazole analogs achieved 75–90% yields using ethanol-water systems with triethylamine as a base .
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers confirm its structure?
Key characterization includes:
- IR : Stretching bands for nitrile (C≡N, ~2200 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and amino (N–H, ~3300 cm⁻¹) groups .
- ¹H NMR : Signals for pyridine protons (δ 7.5–8.5 ppm), imidazole protons (δ 7.0–7.5 ppm), and methyl groups (δ 1.2–2.5 ppm) .
- ¹³C NMR : Peaks for nitrile carbons (~115 ppm) and pyrano ring carbons (100–160 ppm) .
Q. What are common pitfalls in purifying this compound, and how can they be addressed?
Challenges include low solubility in polar solvents and byproduct contamination. Recrystallization from ethanol-DMF mixtures (9:1 v/v) improves purity . Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) resolves co-eluting impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis pathways for this compound?
Density Functional Theory (DFT) calculations can model transition states and charge distribution to identify reactive sites. For example, pyrazole-pyridine hybrids showed enhanced electrophilicity at the nitrile group, guiding catalyst selection . Molecular docking studies (e.g., AutoDock Vina) can also predict bioactivity by simulating interactions with target enzymes .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar analogs?
Discrepancies in NMR shifts (e.g., pyridine vs. pyrazole protons) arise from solvent effects or tautomerism. Strategies include:
Q. How does the imidazole-propyl substituent influence the compound’s physicochemical properties and bioactivity?
The imidazole-propyl chain enhances solubility in aqueous media via hydrogen bonding and increases basicity (pKa ~6.5–7.0), favoring interactions with biological targets like kinases or GPCRs . Substituent effects can be quantified via Hammett plots or Hansch analysis using logP and molar refractivity values .
Methodological Considerations
Q. What catalytic systems are most effective for introducing the pyridin-3-yl group during synthesis?
Transition-metal catalysts (e.g., Pd/Cu for Suzuki-Miyaura coupling) efficiently incorporate aryl groups. For pyridin-3-yl, a Pd(PPh₃)₄/Na₂CO₃ system in DMF at 110°C achieved 85% coupling efficiency in pyrano-pyridine analogs . Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .
Q. How can researchers validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
